molecular formula C16H20ClFN2O3S B6779688 N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6779688
M. Wt: 374.9 g/mol
InChI Key: FJYQNQZYLNZHTI-MDLDFJCZSA-N
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Description

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropyl group, a thiazepane ring, and a carboxamide functional group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O3S/c1-10-5-7-24(22,23)8-6-20(10)16(21)19-14-9-11(14)15-12(17)3-2-4-13(15)18/h2-4,10-11,14H,5-9H2,1H3,(H,19,21)/t10?,11-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYQNQZYLNZHTI-MDLDFJCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCS(=O)(=O)CCN1C(=O)NC2CC2C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCS(=O)(=O)CCN1C(=O)N[C@@H]2C[C@H]2C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the thiazepane ring, and the final carboxamide formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing thiazepane derivatives and carboxamides with comparable structural features. Examples include:

  • N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
  • N-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

Uniqueness

The uniqueness of N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-5-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

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